molecular formula C5H9N3OS B097706 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one CAS No. 16992-40-8

6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one

Cat. No.: B097706
CAS No.: 16992-40-8
M. Wt: 159.21 g/mol
InChI Key: QUNUNCZHJTZYMB-UHFFFAOYSA-N
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Description

6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanedithiol with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired triazinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfur atom, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, alcohols; reactions often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique ring structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur and nitrogen atoms can form coordination bonds with metal ions or hydrogen bonds with amino acid residues, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

    Tetrahydro-1,2,4-triazin-3-thione: Similar structure but lacks the 6,6-dimethyl substitution.

    6-Methyl-1,2,4-triazin-3-thione: Contains a single methyl group instead of two.

    1,2,4-Triazin-3-thione: The parent compound without any methyl substitutions.

Uniqueness: 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 6-position can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-5(2)3(9)6-4(10)7-8-5/h8H,1-2H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNUNCZHJTZYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=S)NN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168771
Record name Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one
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Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16992-40-8
Record name Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one
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Record name Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one
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Record name Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one
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Record name Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one
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Record name 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one
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